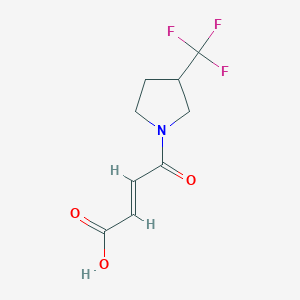

(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid

Vue d'ensemble

Description

“(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid” is a versatile chemical compound used extensively in scientific research due to its unique properties. It can be applied in various fields including pharmaceuticals, organic synthesis, and material science, making it an invaluable tool for advancements in these areas .

Applications De Recherche Scientifique

Quantum Chemical Investigation

A study by Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on substituted pyrrolidinones to explore their molecular properties. The research aimed to understand the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities of these compounds, which could have implications for the design of new materials or drugs (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Antiviral Activity

Patick et al. (2005) reported on a novel orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease. This compound demonstrated potent antiviral activity against all HRV serotypes and related picornaviruses tested, providing direct confirmation that cell-based antiviral activity results from inhibition of 3C protease (Patick et al., 2005).

Photoluminescent Materials

Zhestkij et al. (2021) synthesized a derivative used as a building block for organic molecular crystals with stable photoluminescence at ambient conditions. This research highlights the potential of such compounds in developing new luminescent materials for various applications, including displays and sensors (Zhestkij et al., 2021).

Inhibitory Studies

A study by ur-Rehman et al. (2012) investigated novel organotin(IV) esters' inhibition effects against bacterial, fungal, tumoral, and insecticidal strains. The complexes demonstrated potency against all these strains, attributed to the ligand's multiple interactive sites that change the environment around tin and can interact with DNA (ur-Rehman, Hussain, Rauf, Tahir, & Ali, 2012).

Organic Synthesis

Rossi et al. (2007) described the divergent synthesis of various compounds starting from pyrrolidin-1-yl derivatives, indicating the versatility of these compounds in organic synthesis. The study provides insights into the mechanism(s) of their reactions, which could be beneficial for the development of new synthetic methodologies (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

Propriétés

IUPAC Name |

(E)-4-oxo-4-[3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c10-9(11,12)6-3-4-13(5-6)7(14)1-2-8(15)16/h1-2,6H,3-5H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEAPQSTLKLXGN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C(F)(F)F)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid | |

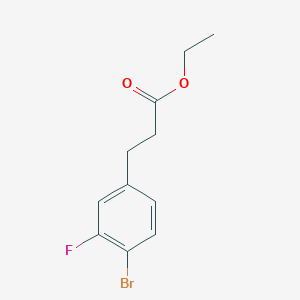

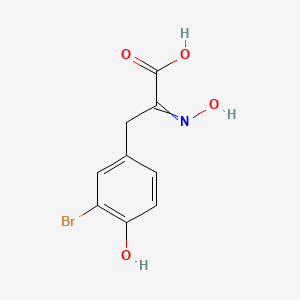

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)

![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)

![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)